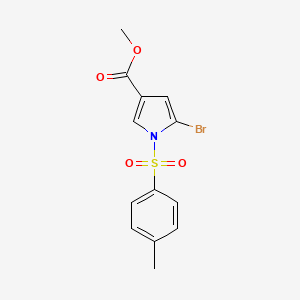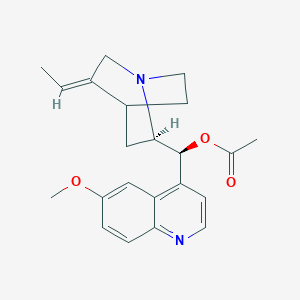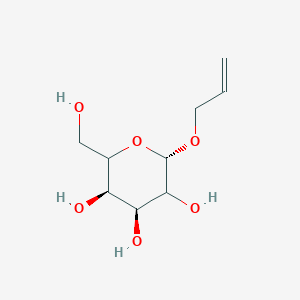
Cefpodoxime-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpodoxime-d3 is a deuterated form of cefpodoxime, a third-generation cephalosporin antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into cefpodoxime enhances the compound’s stability and pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of cefpodoxime.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefpodoxime-d3 involves the incorporation of deuterium into the cefpodoxime molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. The process typically involves the following steps:
Preparation of Deuterated Solvent: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD) are prepared.
Catalytic Exchange: The cefpodoxime molecule is dissolved in the deuterated solvent, and a catalyst such as palladium on carbon (Pd/C) is added. The reaction mixture is heated under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.
Purification: The reaction mixture is purified using techniques such as chromatography to isolate the this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and large quantities of deuterated solvents and catalysts. The reaction conditions are optimized to maximize the yield and purity of this compound. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, nucleophilic substitution can occur with reagents such as sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Azido derivatives
Scientific Research Applications
Cefpodoxime-d3 is widely used in scientific research for various applications:
Pharmacokinetic Studies: The deuterated form of cefpodoxime is used to study the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
Metabolic Pathway Analysis: this compound helps in identifying and quantifying metabolites in biological samples, providing insights into the metabolic pathways of cefpodoxime.
Drug Interaction Studies: Researchers use this compound to investigate potential drug-drug interactions and their impact on the pharmacokinetics of cefpodoxime.
Stable Isotope Labeling: this compound is used as a stable isotope-labeled internal standard in mass spectrometry-based assays for accurate quantification of cefpodoxime in biological samples.
Mechanism of Action
Cefpodoxime-d3, like cefpodoxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which is involved in the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Cefpodoxime-d3 is compared with other third-generation cephalosporins, such as:
Ceftriaxone: Ceftriaxone has a longer half-life and is administered less frequently compared to this compound.
Cefotaxime: Cefotaxime has a similar spectrum of activity but differs in its pharmacokinetic profile.
Ceftazidime: Ceftazidime is more effective against Pseudomonas aeruginosa compared to this compound.
Uniqueness of this compound
The incorporation of deuterium in this compound enhances its stability and allows for more precise pharmacokinetic studies. This makes this compound a valuable tool in drug research and development.
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSVOMTXWRGEK-MWZKWMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
![sodium;[(3aS,4R,6R,6aS)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B7825932.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride](/img/structure/B7825938.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7825946.png)
![4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)

